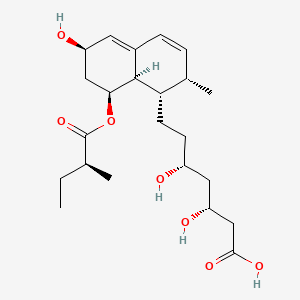

6'-Epipravastatin

Übersicht

Beschreibung

6’-Epipravastatin is a secondary isomeric metabolite of pravastatin . Pravastatin is one of the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors (statins) widely used in the management of hypercholesterolemia .

Synthesis Analysis

6’-Epipravastatin can be generated from pravastatin by nonenzymatic acid-catalysed isomerisation in the stomach before absorption . In addition, the isomers of pravastatin are produced in the cytosol of human liver and small intestinal mucosa cells in the presence of the cofactor adenosine-3 .Molecular Structure Analysis

The molecular formula of 6’-Epipravastatin is C23H35O7.Na . It has a molecular weight of 446.5096 .Chemical Reactions Analysis

The major metabolites of pravastatin found in plasma, urine, and feces are 3éa-isopravastatin, 3éa,5éb-dihydroxy-pravastatin, desacyl-dehydropravastatin, 3éé-hydroxy-pravastatin, and 6’-epipravastatin . About 10% of an oral dose is recovered as 3éa-isopravastatin in the urine and feces along with a small amount of the other major metabolites .Physical And Chemical Properties Analysis

The average mass of 6’-Epipravastatin is 424.528 Da and its monoisotopic mass is 424.246094 Da .Wissenschaftliche Forschungsanwendungen

Management von Hypercholesterinämie

6’-Epipravastatin ist ein Metabolit von Pravastatin, einem Statin-Medikament, das weit verbreitet zur Behandlung von Hypercholesterinämie eingesetzt wird . Es wirkt durch Hemmung des Enzyms HMG-CoA-Reduktase, das eine entscheidende Rolle bei der Cholesterinsynthese in der Leber spielt. Die Erforschung der Wirksamkeit und des Sicherheitsprofils von 6’-Epipravastatin könnte Einblicke in neue therapeutische Strategien zur Kontrolle des Cholesterinspiegels liefern.

Pharmakokinetische Studien

Diese Verbindung wurde Gegenstand pharmakokinetischer Studien, um ihre Verteilung und ihren Metabolismus im Körper zu verstehen . Solche Untersuchungen sind entscheidend, um die Dosierung und die Häufigkeit der Verabreichung zu bestimmen, um optimale therapeutische Wirkungen bei minimalen Nebenwirkungen zu erzielen.

Analyse des Medikamentenstoffwechsels und der Interaktionen

Die Rolle von 6’-Epipravastatin im Medikamentenstoffwechsel und die potenziellen Interaktionen sind ein wichtiger Forschungsbereich. Das Verständnis, wie es von Leber und Darm metabolisiert wird und wie es mit anderen Medikamenten interagiert, kann zu einer sichereren Medikamentenentwicklung und -anwendung beitragen .

Entwicklung von bioanalytischen Assays

Die Entwicklung von bioanalytischen Assays für 6’-Epipravastatin ist für klinische und Forschungsumgebungen von entscheidender Bedeutung . Diese Assays helfen bei der präzisen Messung der Medikamentenkonzentration in biologischen Proben, was für pharmakokinetische und pharmakodynamische Studien unerlässlich ist.

Isomerisierungsforschung

Die Erforschung des Isomerisierungsprozesses, der Pravastatin in 6’-Epipravastatin umwandelt, kann Aufschluss über die Stabilität und Wirksamkeit von Statin-Medikamenten geben . Dieses Wissen kann zur Entwicklung stabilerer und effektiverer cholesterinsenkender Medikamente führen.

Toxikologie und Sicherheitsprofil

Die Untersuchung des toxikologischen Profils von 6’-Epipravastatin ist entscheidend für die Patientensicherheit. Studien konzentrieren sich auf seine chemische Stabilität und die Identifizierung potenzieller toxischer Metaboliten, die während seines Metabolismus entstehen können .

Jedes dieser Gebiete bietet eine einzigartige Perspektive auf die Anwendungen von 6’-Epipravastatin in der wissenschaftlichen Forschung und trägt zu unserem Verständnis und der Behandlung von Krankheiten sowie zur Entwicklung neuer therapeutischer Strategien bei. <|\end|> OP: ### 1Hypercholesterolemia Management 6’-Epipravastatin is a metabolite of pravastatin, a statin medication widely used to manage hypercholesterolemia . It works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol synthesis in the liver. Research into 6’-Epipravastatin’s efficacy and safety profile could provide insights into new therapeutic strategies for controlling cholesterol levels.

Toxicology and Safety Profiling

Each of these fields offers a unique perspective on the applications of 6’-Epipravastatin in scientific research, contributing to our understanding and management of diseases, as well as the development of new therapeutic strategies. OP: ### 1Hypercholesterolemia Management 6’-Epipravastatin is a metabolite of pravastatin, a statin medication widely used to manage hypercholesterolemia . It works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol synthesis in the liver. Research into 6’-Epipravastatin’s efficacy and safety profile could provide insights into new therapeutic strategies for controlling cholesterol levels.

Wirkmechanismus

Target of Action

6’-Epipravastatin is a secondary isomeric metabolite of pravastatin . The primary target of 6’-Epipravastatin, like pravastatin, is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a key component of cell membranes and a precursor of various bioactive molecules. By inhibiting HMG-CoA reductase, 6’-Epipravastatin reduces the production of cholesterol in the body .

Mode of Action

6’-Epipravastatin, as an HMG-CoA reductase inhibitor, binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn triggers an increase in the number of LDL receptors on cell surfaces and enhances receptor-mediated catabolism and clearance of circulating LDL .

Biochemical Pathways

The action of 6’-Epipravastatin affects the cholesterol biosynthesis pathway . By inhibiting the conversion of HMG-CoA to mevalonate, it reduces the production of cholesterol. This leads to a decrease in the levels of low-density lipoprotein (LDL), often referred to as ‘bad cholesterol’, in the bloodstream .

Pharmacokinetics

The pharmacokinetics of 6’-Epipravastatin is similar to that of pravastatin. It is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . About half of the pravastatin that reaches the liver via the portal vein is extracted by the liver, and this hepatic extraction is mainly attributed to biliary excretion which is performed by a primary active transport mechanism . The major metabolites are produced by chemical degradation in the stomach rather than by cytochrome P450-dependent metabolism in the liver . The intact drug and its metabolites are cleared through both hepatic and renal routes, and tubular secretion is a predominant mechanism in renal excretion .

Result of Action

The molecular and cellular effects of 6’-Epipravastatin’s action include a decrease in intracellular cholesterol levels and an increase in the number of LDL receptors on cell surfaces . This leads to enhanced receptor-mediated catabolism and clearance of circulating LDL, thereby reducing the levels of ‘bad cholesterol’ in the bloodstream .

Action Environment

While specific studies on the influence of environmental factors on the action of 6’-Epipravastatin are limited, it is known that factors such as diet, lifestyle, and co-administration with other drugs can impact the efficacy and stability of statins in general . For instance, a diet high in cholesterol can counteract the cholesterol-lowering effects of statins. Similarly, certain drugs can interact with statins, altering their metabolism and potentially leading to side effects

Biochemische Analyse

Biochemical Properties

6’-Epipravastatin, like pravastatin, is involved in the inhibition of HMG-CoA reductase, an enzyme that plays a crucial role in the mevalonate pathway, which is the metabolic pathway that produces cholesterol and other isoprenoids . This interaction with HMG-CoA reductase is key to its role in biochemical reactions.

Cellular Effects

6’-Epipravastatin, through its inhibition of HMG-CoA reductase, impacts various types of cells and cellular processes. It influences cell function by reducing the synthesis of cholesterol, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6’-Epipravastatin involves the inhibition of HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonate, a necessary step in the production of cholesterol . This action at the molecular level leads to a decrease in cholesterol production.

Temporal Effects in Laboratory Settings

The effects of 6’-Epipravastatin over time in laboratory settings are related to its stability and degradation. As a metabolite of pravastatin, it shares similar pharmacokinetic properties

Metabolic Pathways

6’-Epipravastatin is involved in the cholesterol synthesis pathway through its inhibition of the enzyme HMG-CoA reductase . This enzyme is a key player in the mevalonate pathway, which leads to the production of cholesterol and other isoprenoids .

Transport and Distribution

6’-Epipravastatin is likely to be transported and distributed within cells and tissues in a manner similar to pravastatin. Pravastatin is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter .

Subcellular Localization

Given its role in inhibiting HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it is likely that 6’-Epipravastatin also localizes to this organelle

Eigenschaften

IUPAC Name |

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17-,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZYXOIXSAXUGO-PZSHMICQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

250737-12-3 | |

| Record name | 6'-Epipravastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250737123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-EPIPRAVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76ZW7E32P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1624636.png)

![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1624648.png)